Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

CAS No.: 39562-25-9

Cat. No.: VC3722358

Molecular Formula: C14H15NO5

Molecular Weight: 277.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39562-25-9 |

|---|---|

| Molecular Formula | C14H15NO5 |

| Molecular Weight | 277.27 g/mol |

| IUPAC Name | propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |

| Standard InChI | InChI=1S/C14H15NO5/c1-9(2)20-14(17)13(10(3)16)8-11-5-4-6-12(7-11)15(18)19/h4-9H,1-3H3/b13-8+ |

| Standard InChI Key | KSZOTXZFYCRWQK-MDWZMJQESA-N |

| Isomeric SMILES | CC(C)OC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C |

| SMILES | CC(C)OC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |

| Canonical SMILES | CC(C)OC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

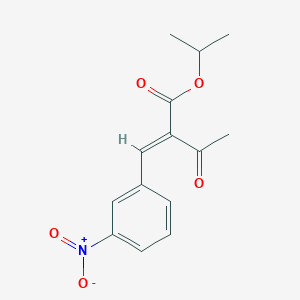

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate is registered under multiple identification systems across chemical databases and regulatory frameworks. Table 1 summarizes the key identifiers associated with this compound.

Table 1: Chemical Identifiers of Isopropyl 2-(3-Nitrobenzylidene)-3-Oxobutanoate

| Parameter | Information |

|---|---|

| Primary Name | Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate |

| IUPAC Name | Propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |

| CAS Registry Number | 39562-25-9 |

| Molecular Formula | C₁₄H₁₅NO₅ |

| Molecular Weight | 277.27 g/mol |

| InChI | InChI=1S/C14H15NO5/c1-9(2)20-14(17)13(10(3)16)8-11-5-4-6-12(7-11)15(18)19/h4-9H,1-3H3/b13-8+ |

| InChIKey | KSZOTXZFYCRWQK-MDWZMJQESA-N |

| SMILES | CC(C)OC(=O)/C(=C/C1=CC(=CC=C1)N+[O-])/C(=O)C |

The compound is also known by several synonyms, including isopropyl 2-(3-nitrobenzylidene)acetoacetate, (E)-isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, and isopropyl 2-(m-nitrobenzylidene)-acetoacetate . The European Community has assigned it the EC Number 609-720-5, reflecting its registration within European chemical inventories .

Structural Features

The molecular structure of isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate contains several key functional groups that contribute to its chemical reactivity and utility in synthesis. The compound features:

-

A nitro group (-NO₂) at the meta position of the benzene ring

-

A methylidene (=CH-) group connecting the aromatic ring to the oxobutanoate moiety

-

An isopropyl ester group

-

A keto group in the butanoate chain

-

An E-configuration at the double bond, as indicated by the (2E) designation in its IUPAC name

The conjugated system formed by the benzylidene moiety and the oxobutanoate group creates a structure with interesting electronic properties that facilitate its role in various chemical transformations.

Physical and Chemical Properties

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate presents as a yellow to light brown crystalline powder with a characteristic mild aromatic odor . Table 2 summarizes its key physicochemical properties.

Table 2: Physical and Chemical Properties of Isopropyl 2-(3-Nitrobenzylidene)-3-Oxobutanoate

The variation in melting point values reported by different sources (85-88°C versus 90-92°C) may reflect differences in sample purity or crystalline form . This highlights the importance of quality control measures in the production and handling of this compound.

Synthesis and Production Methods

Condensation Reaction Approach

The primary synthetic route to isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate involves a condensation reaction between 3-nitrobenzaldehyde and isopropyl acetoacetate. According to patent CN102491902A, this reaction proceeds in the presence of catalysts acetic acid and piperidine, using an organic solvent as the reaction medium .

The general reaction scheme can be represented as:

3-Nitrobenzaldehyde + Isopropyl acetoacetate → Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate + H₂O

This condensation reaction follows a Knoevenagel-type mechanism, where the methylene group of isopropyl acetoacetate reacts with the aldehyde functionality of 3-nitrobenzaldehyde to form a carbon-carbon double bond with elimination of water .

Optimization of Synthesis Parameters

The Chinese patent CN102491902A describes several optimizations to the traditional synthesis method, aimed at improving yield, purity, and process efficiency. Key optimizations include:

-

Reaction time: The condensation is carried out for 2-8 hours, which represents a shortened reaction time compared to previous methods .

-

Solvent selection: Isopropanol is utilized as the reaction solvent instead of methylbenzene (toluene), which offers advantages of lower toxicity while enhancing product yield and purity .

-

Catalysis: The combined use of acetic acid and piperidine provides high catalytic rates, making the reaction quicker and more thorough, thereby enhancing yield .

-

Purification: After reaction completion, the mixture undergoes vacuum concentration at 80°C to 2/3-3/4 by volume, followed by cooling to -5-5°C while stirring to crystallize overnight .

-

Final purification: The crystallized product is filtered and recrystallized with isopropanol to obtain the final product with improved purity .

These optimizations collectively contribute to a more efficient synthesis process that is both economically favorable and environmentally friendlier due to the use of less toxic solvents.

Industrial Scale Production Considerations

For industrial-scale production, several factors must be considered to ensure consistent quality and process safety:

-

Temperature control during the reaction and crystallization stages is critical for yield optimization and product purity.

-

Solvent recovery systems should be implemented to recycle isopropanol, reducing waste and production costs.

-

Quality control measures must include in-process testing to monitor reaction progress and final product specifications.

-

Light protection during production and packaging is essential due to the compound's sensitivity to prolonged light exposure .

The refined production technique avoids column chromatography separation, making the process more suitable for industrial scale-up and reducing production costs .

Applications and Utility

Role in Agrochemical Development

In agrochemical development, isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate serves as a building block for synthesizing nitroaromatic derivatives used in crop protection products . The compound's reactive sites allow for the creation of molecules with:

-

Selective herbicidal activity

-

Fungicidal properties

-

Plant growth regulation characteristics

The presence of the nitro group, in particular, contributes to biological activities that can be harnessed in the development of targeted agrochemical formulations.

Other Industrial Applications

Beyond pharmaceuticals and agrochemicals, isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate finds applications in:

-

Specialty polymer synthesis, where it may contribute to materials with unique optical or mechanical properties .

-

Catalytic high-temperature reactions, leveraging its thermal stability and reactive functionalities .

-

Continuous flow nitration processes, where its structure serves as a model compound or reactive intermediate .

The compound's versatility makes it valuable across multiple chemical industries where complex organic transformations are required.

Quality Standards and Specifications

Each batch of commercial product typically comes with a Certificate of Analysis (COA) documenting these quality parameters, ensuring traceability and consistency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume